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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COOH

Cat. No.: B1673964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1-Hydrogen Nuclear

Magnetic Resonance (1H NMR) characterization of Hydroxy-PEG2-CH2COOH (also known as

2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid). This bifunctional molecule is a valuable building

block in bioconjugation, drug delivery, and materials science. Understanding its structural

features through 1H NMR is critical for quality control, reaction monitoring, and ensuring the

integrity of downstream applications.

Molecular Structure and Proton Environments
Hydroxy-PEG2-CH2COOH possesses distinct proton environments that give rise to a

characteristic 1H NMR spectrum. The key proton groups are:

a (-O-CH2-CH2-O-): The four protons of the two central ethylene glycol units.

b (HO-CH2-): The two protons of the methylene group adjacent to the terminal hydroxyl

group.

c (-CH2-COOH): The two protons of the methylene group adjacent to the carboxylic acid

group.

d (-OH): The proton of the terminal hydroxyl group.

e (-COOH): The proton of the carboxylic acid group.
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In deuterated solvents such as deuterium oxide (D2O), the labile protons of the hydroxyl (d)

and carboxylic acid (e) groups will exchange with deuterium and typically do not produce

observable signals in the 1H NMR spectrum.

1H NMR Spectral Data
The following table summarizes the expected 1H NMR spectral data for Hydroxy-PEG2-
CH2COOH in Deuterium Oxide (D2O).

Proton Assignment
Chemical Shift (δ)
(ppm)

Multiplicity Integration

a+b (-O-CH2-CH2-O-

and HO-CH2-)
3.65–3.72 Multiplet 8H

c (-CH2-COOH) 4.18 Singlet 2H

Note: The signals for the protons 'a' and 'b' often overlap, appearing as a complex multiplet.

Interpretation of the 1H NMR Spectrum
The 1H NMR spectrum of Hydroxy-PEG2-CH2COOH in D2O is characterized by two main

regions of interest.

The PEG Region (3.65–3.72 ppm): A multiplet with an integration value of 8H corresponds to

the overlapping signals of the four methylene groups of the PEG chain (-O-CH2-CH2-O- and

HO-CH2-). The multiplicity arises from the coupling between adjacent, non-equivalent

methylene protons.

The Carboxylic Acid Methylene Region (4.18 ppm): A singlet with an integration of 2H is

assigned to the methylene protons adjacent to the carboxylic acid group (-CH2-COOH). This

signal appears as a singlet because there are no adjacent protons to cause splitting. The

downfield chemical shift is due to the deshielding effect of the neighboring electron-

withdrawing carboxylic acid moiety.

Experimental Protocol for 1H NMR Analysis
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This section provides a detailed methodology for the acquisition of a high-quality 1H NMR

spectrum of Hydroxy-PEG2-CH2COOH.

1. Sample Preparation:

Materials:

Hydroxy-PEG2-CH2COOH (5-10 mg)

Deuterium Oxide (D2O, 99.9 atom % D)

NMR tube (5 mm, high precision)

Pipettes and a clean, dry vial

Procedure:

Weigh approximately 5-10 mg of Hydroxy-PEG2-CH2COOH directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of D2O to the vial.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal

resolution.

Solvent: D2O

Temperature: 298 K (25 °C)

Experiment: Standard 1D Proton (1H) NMR

Parameters (typical):
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Pulse Program: A standard 90° pulse sequence (e.g., zg30 or equivalent).

Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-

noise ratio.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover

the expected chemical shift range.

Referencing: The residual HDO peak in D2O (approximately 4.79 ppm at 298 K) can be

used for chemical shift referencing.

3. Data Processing:

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phasing: Manually or automatically phase the spectrum to obtain pure absorption

lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.

Integration: Integrate the signals corresponding to the different proton environments.

Peak Picking: Identify and label the chemical shifts of the relevant peaks.

Visualizations
The following diagrams illustrate the molecular structure with proton assignments and the

general experimental workflow for 1H NMR analysis.

Figure 1. Molecular structure of Hydroxy-PEG2-CH2COOH with proton assignments.
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Figure 2. Experimental workflow for 1H NMR analysis.
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To cite this document: BenchChem. [1H NMR Characterization of Hydroxy-PEG2-
CH2COOH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673964#1h-nmr-characterization-of-hydroxy-peg2-
ch2cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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